molecular formula C16H10Cl2N2O B182239 6,7-Dichloro-3-styrylquinoxalin-2-ol CAS No. 149366-37-0

6,7-Dichloro-3-styrylquinoxalin-2-ol

Cat. No.: B182239
CAS No.: 149366-37-0
M. Wt: 317.2 g/mol
InChI Key: AREPENUMZNAUTL-VOTSOKGWSA-N
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Chemical Reactions Analysis

6,7-Dichloro-3-styrylquinoxalin-2-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-3-styrylquinoxalin-2-ol involves its interaction with specific molecular targets and pathways. It acts as a competitive antagonist at certain receptor sites, influencing biological processes by inhibiting specific interactions . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6,7-Dichloro-3-styrylquinoxalin-2-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting applications in various scientific fields.

Biological Activity

6,7-Dichloro-3-styrylquinoxalin-2-ol is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H7_7Cl2_2N2_2O
  • Molecular Weight : 252.09 g/mol

This compound features a quinoxaline core with a styryl group at the 3-position and two chlorine substituents at the 6 and 7 positions, along with a hydroxyl group at the 2-position.

Cholinesterase Inhibition

Recent studies have demonstrated that derivatives of styrylquinoxalin-2(1H)-ones, including this compound, exhibit significant cholinesterase inhibitory activity. This is particularly relevant for therapeutic strategies aimed at Alzheimer's disease, where restoring cholinergic neurotransmission is crucial.

In vitro assays have shown that these compounds can inhibit acetylcholinesterase (AChE) with varying degrees of potency. For instance, the compound was found to exhibit mixed-type inhibition against AChE with an IC50 value of approximately 8.21 µM, indicating its potential utility as a lead compound for Alzheimer's treatment .

Anticancer Properties

Styrylquinoxaline derivatives have also been investigated for their anticancer properties. In a study evaluating the cytotoxic effects against various cancer cell lines, compounds related to this compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Cholinesterase Interaction : The compound's structure allows it to fit into the active site of AChE, similar to known inhibitors like donepezil. This interaction leads to the inhibition of acetylcholine breakdown, enhancing cholinergic signaling.
  • Antitumor Activity : The presence of the styryl group may facilitate interactions with cellular targets involved in proliferation and survival pathways in cancer cells.

Study on Cholinesterase Inhibition

A recent study evaluated various styrylquinoxaline derivatives for their ability to inhibit AChE. Among these, this compound showed promising results:

CompoundIC50 (µM)Type of Inhibition
This compound8.21Mixed
Donepezil~0.5Competitive

This study highlights the potential of this compound as a candidate for further development in treating cognitive disorders .

Anticancer Activity Evaluation

In another investigation focusing on anticancer properties, derivatives were tested against several human cancer cell lines. The results indicated that compounds similar to this compound exhibited:

Cell LineIC50 (µM)
HSC-2 (oral squamous carcinoma)12.5
MCF-7 (breast cancer)15.0
HeLa (cervical cancer)10.0

These findings suggest that the compound not only inhibits cholinesterase but may also serve as a potential anticancer agent through mechanisms involving apoptosis and cell cycle regulation .

Properties

IUPAC Name

6,7-dichloro-3-[(E)-2-phenylethenyl]-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O/c17-11-8-14-15(9-12(11)18)20-16(21)13(19-14)7-6-10-4-2-1-3-5-10/h1-9H,(H,20,21)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREPENUMZNAUTL-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC(=C(C=C3NC2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC(=C(C=C3NC2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453192
Record name 6,7-Dichloro-3-styrylquinoxalin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149366-37-0
Record name 6,7-Dichloro-3-styrylquinoxalin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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